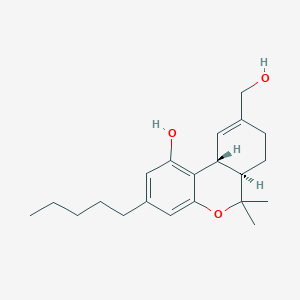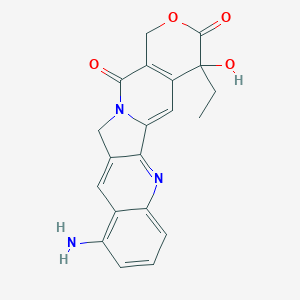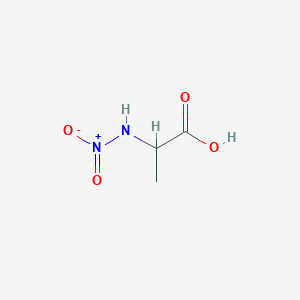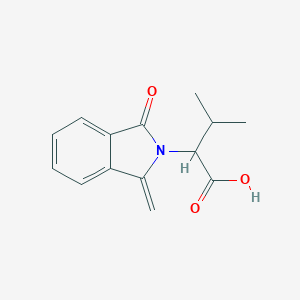
3-Methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid, commonly known as MMBO, is a synthetic compound that has gained significant attention in the field of scientific research. MMBO is a derivative of indole-2-carboxylic acid and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of MMBO is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MMBO has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
MMBO has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. MMBO has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MMBO has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MMBO is its versatility in terms of its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of MMBO is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of MMBO. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of MMBO. Another area of research is the investigation of the potential use of MMBO in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MMBO and its potential therapeutic applications.
Métodos De Síntesis
MMBO is synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of indole-2-carboxylic acid with ethyl chloroformate to form ethyl indole-2-carboxylate. This intermediate is then reacted with methylamine to form N-methyl ethyl indole-2-carboxamide. The final step involves the reaction of N-methyl ethyl indole-2-carboxamide with 2-oxo-3-methylbutanoic acid in the presence of a catalyst to form MMBO.
Aplicaciones Científicas De Investigación
MMBO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. MMBO has also been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MMBO has been studied for its potential use in the treatment of diabetes and obesity.
Propiedades
Número CAS |
130010-25-2 |
|---|---|
Nombre del producto |
3-Methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid |
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
3-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-8(2)12(14(17)18)15-9(3)10-6-4-5-7-11(10)13(15)16/h4-8,12H,3H2,1-2H3,(H,17,18) |
Clave InChI |
YNGNTAJXSHPYKA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O |
SMILES canónico |
CC(C)C(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O |
Sinónimos |
2H-Isoindole-2-acetic acid, 1,3-dihydro-1-methylene--alpha--(1-methylethyl)-3-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



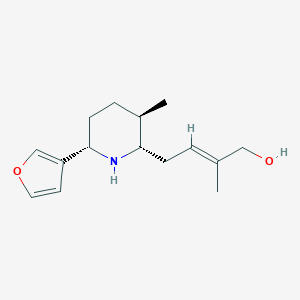
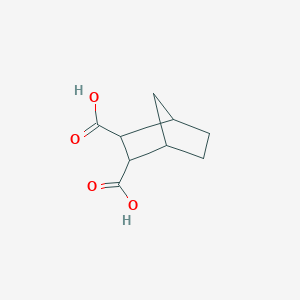
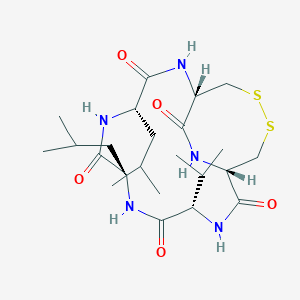
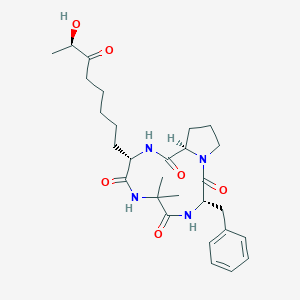



![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)


